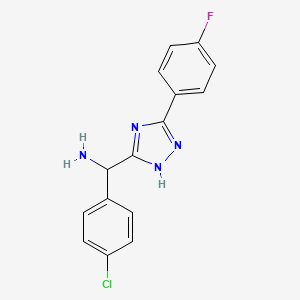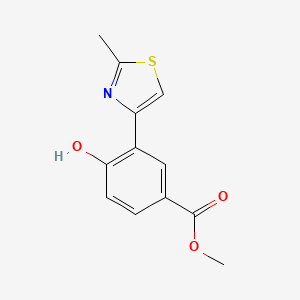
Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルは、チアゾール誘導体のクラスに属する化合物です。チアゾールは、環構造内に硫黄原子と窒素原子を両方とも含む複素環式化合物です。この化合物は、化学、生物学、医学などのさまざまな分野における潜在的な生物活性と用途のために、大きな関心を集めています。
準備方法
合成経路と反応条件
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルの合成は、通常、特定の条件下で4-ヒドロキシ安息香酸と2-メチルチアゾールを反応させることから始まります。 このプロセスには、酸触媒の存在下でメタノールを使用するエステル化反応が含まれており、メチルエステルが形成されます .
工業的生産方法
この化合物の工業的生産方法は広く文書化されていません。一般的なアプローチは、高収率と高純度を確保するために最適化された条件での大規模なエステル化反応を含むでしょう。連続フローリアクターと再結晶やクロマトグラフィーなどの高度な精製技術が使用されるかもしれません。
化学反応の分析
反応の種類
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: エステル基は、アルコールを形成するために還元される可能性があります。
置換: チアゾール環は、求電子置換反応と求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: ハロゲン(例えば、臭素)または求核剤(例えば、アミン)などの試薬を適切な条件下で使用することができます。
生成される主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: さまざまな置換チアゾール誘導体の形成。
科学研究への応用
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について研究されています.
医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。
産業: 染料、殺生物剤、その他の工業化学品の製造に使用されています。
科学的研究の応用
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
作用機序
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルの作用機序は、特定の分子標的や経路との相互作用を含みます。チアゾール環は、酵素や受容体と相互作用し、生物学的プロセスを阻害または活性化することがあります。 ヒドロキシル基とエステル基も、標的分子に対する結合親和性と特異性において役割を果たしている可能性があります .
類似化合物の比較
類似化合物
- 3-(2-メチルチアゾール-4-イル)安息香酸メチル
- 4-ヒドロキシ-3-(2-チアゾリル)安息香酸メチル
- 4-ヒドロキシ-3-(2-エチルチアゾール-4-イル)安息香酸メチル
独自性
4-ヒドロキシ-3-(2-メチルチアゾール-4-イル)安息香酸メチルは、ヒドロキシル基とメチルチアゾール基の特定の位置のためにユニークであり、これは生物活性と化学反応性に大きな影響を与える可能性があります。 チアゾール環の存在は、さまざまな用途において貴重な化合物にする、独特の特性を与えています .
類似化合物との比較
Similar Compounds
- Methyl 3-(2-methylthiazol-4-yl)benzoate
- Methyl 4-hydroxy-3-(2-thiazolyl)benzoate
- Methyl 4-hydroxy-3-(2-ethylthiazol-4-yl)benzoate
Uniqueness
Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is unique due to the specific positioning of the hydroxyl and methylthiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the thiazole ring imparts distinct properties, making it a valuable compound for various applications .
特性
分子式 |
C12H11NO3S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3 |
InChIキー |
IYUSSILICIHNQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


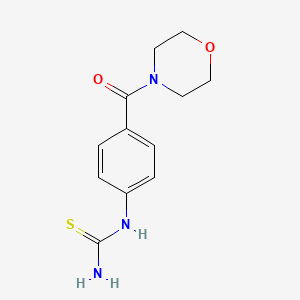



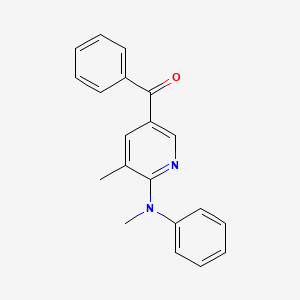

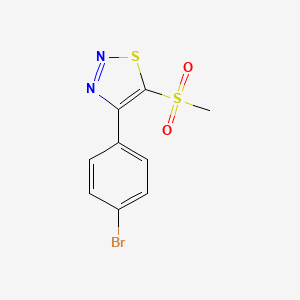
![2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11796099.png)


